5-Acetoxy-1-methylisoquinoline 5-Acetoxy-1-methylisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13910284
InChI: InChI=1S/C12H11NO2/c1-8-10-4-3-5-12(15-9(2)14)11(10)6-7-13-8/h3-7H,1-2H3
SMILES:
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

5-Acetoxy-1-methylisoquinoline

CAS No.:

Cat. No.: VC13910284

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

5-Acetoxy-1-methylisoquinoline -

Specification

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name (1-methylisoquinolin-5-yl) acetate
Standard InChI InChI=1S/C12H11NO2/c1-8-10-4-3-5-12(15-9(2)14)11(10)6-7-13-8/h3-7H,1-2H3
Standard InChI Key CVVITKCSLHZEGE-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CC2=C1C=CC=C2OC(=O)C

Introduction

Structural and Synthetic Considerations

Core Structure and Key Functional Groups

The isoquinoline scaffold consists of a fused bicyclic system with a benzene ring and a pyridine ring. The acetoxy group at position 5 and the methyl group at position 1 confer distinct electronic and steric properties:

  • Position 1 (Methyl): Enhances lipophilicity and may influence interactions with biological targets.

  • Position 5 (Acetoxy): Introduces a hydrolyzable ester group, enabling metabolic transformations or prodrug strategies .

PositionSubstituentChemical Impact
1MethylLipophilicity, steric bulk
5AcetoxyHydrolysis potential, hydrogen bonding

Synthesis Pathways

Synthesis of 5-acetoxy-1-methylisoquinoline likely involves multi-step strategies adapted from established isoquinoline chemistry:

Route 1: Pictet-Spengler Cyclization

  • Precursor Preparation: Condensation of a β-phenylethylamine derivative with an aldehyde under acidic conditions.

  • Acetoxylation: Introduction of the acetoxy group via nucleophilic substitution or esterification at position 5.

  • Methylation: Alkylation of the nitrogen at position 1 using methyl halides or methylating agents .

Route 2: Oxazole Ring Opening

  • Key Intermediate: Oxazole derivatives (e.g., 4-methoxycarbonyl-1,3-oxazole) undergo acid-catalyzed ring opening to form isoquinoline precursors.

  • Functionalization: Subsequent acetoxylation and methylation yield the target compound .

Biological Activity and Analogues

CompoundActivityReference
4-Aminoisoquinoline-1-carboxaldehyde thiosemicarbazoneT/C = 177 (L1210 leukemia)
5-Acetoxy-1,2,3,4-tetrahydro-2-methylisoquinolineStructural precursor for antitumor agents

Antibacterial and Antifungal Applications

Isoquinoline alkaloids with acetoxy and methyl substitutions are explored for antimicrobial activity. For example:

  • C-1 Methylated Derivatives: Enhanced solubility and membrane permeability .

  • 5-Acetoxy Groups: Potential inhibition of ergosterol biosynthesis in fungal pathogens .

Physical and Spectroscopic Properties

Spectral Data

While direct data for 5-acetoxy-1-methylisoquinoline is unavailable, related compounds provide insights:

SpectraKey PeaksCompound
1H NMRδ 2.1 (CH3), δ 2.3 (OAc)5-Acetoxy-1,2,3,4-tetrahydro-2-methylisoquinoline
13C NMRδ 21.0 (CH3), δ 169.0 (OAc)Methyl isoquinoline-1-carboxylate
IR1740 cm⁻¹ (C=O ester)1-Acetylaminomethyl-5-acetoxy-6-methylisoquinoline

Stability and Reactivity

  • Hydrolysis: The acetoxy group undergoes hydrolysis under acidic or basic conditions, yielding a 5-hydroxy derivative.

  • Oxidation: The methyl group at position 1 may remain stable under mild conditions but could oxidize to a carbonyl group under strong oxidants .

Applications in Medicinal Chemistry

Prodrug Design

The acetoxy group serves as a protective moiety, enabling controlled release of active hydroxy derivatives. For example, roxadustat (an HIF stabilizer) employs a similar strategy, where acetoxy intermediates are hydrolyzed during synthesis .

Modulation of HIF Pathways

Methyl-substituted isoquinolines inhibit HIF hydroxylases, enhancing hypoxia-inducible factor stability. This mechanism is critical in treating anemia and ischemic disorders .

Challenges and Future Directions

Synthetic Complexity

  • Regioselectivity: Acetoxylation at position 5 requires precise control to avoid competing reactions at other positions.

  • Scalability: Large-scale synthesis demands efficient catalysts and reagents (e.g., avoiding toxic reagents like POCl3) .

Biological Optimization

  • Structure-Activity Relationship (SAR): Further exploration of substituents at positions 3, 6, and 8 may enhance bioactivity.

  • Prodrug Optimization: Tuning ester hydrolysis rates for targeted drug delivery.

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